1-(4-Amino-3-chlorophenyl)-2-chloroethanone

Nucleophilic Substitution Synthetic Intermediate Kinase Inhibitor Building Block

1-(4-Amino-3-chlorophenyl)-2-chloroethanone (CAS 64210-48-6) is a chlorinated aromatic ketone with the molecular formula C₈H₇Cl₂NO and a molecular weight of 204.05 g/mol. It belongs to the class of α-chloroketones and features a unique substitution pattern: a primary amino group at the para position, a chlorine atom at the meta position of the phenyl ring, and a reactive chloromethyl ketone side chain.

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
CAS No. 64210-48-6
Cat. No. B13109289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3-chlorophenyl)-2-chloroethanone
CAS64210-48-6
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CCl)Cl)N
InChIInChI=1S/C8H7Cl2NO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4,11H2
InChIKeyQBUOUCQFPPUXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-3-chlorophenyl)-2-chloroethanone (CAS 64210-48-6): Core Identity for Procurement Decisions


1-(4-Amino-3-chlorophenyl)-2-chloroethanone (CAS 64210-48-6) is a chlorinated aromatic ketone with the molecular formula C₈H₇Cl₂NO and a molecular weight of 204.05 g/mol [1]. It belongs to the class of α-chloroketones and features a unique substitution pattern: a primary amino group at the para position, a chlorine atom at the meta position of the phenyl ring, and a reactive chloromethyl ketone side chain. This specific arrangement distinguishes it from simpler acetophenone derivatives and regioisomeric variants, making it a strategic intermediate for synthesizing kinase inhibitors and other nitrogen-containing heterocycles .

Reactive Handle α-Chloroketone enables direct nucleophilic displacement for heterocycle assembly.
Substitution Pattern 4-Amino-3-chloro arrangement directs regiochemistry in kinase inhibitor synthesis.

Why In-Class Acetophenone Analogs Cannot Replace 1-(4-Amino-3-chlorophenyl)-2-chloroethanone in Synthesis


Generic substitution of 1-(4-amino-3-chlorophenyl)-2-chloroethanone with simpler analogs such as 1-(4-amino-3-chlorophenyl)ethanone (CAS 6953-83-9) or regioisomeric 2-amino-4-chloro analogs introduces risks that cascade through multi-step synthetic routes. The α-chloroketone moiety provides a reactive electrophilic handle that is absent in the non-chlorinated analog, fundamentally altering downstream reactivity for nucleophilic substitution and cyclocondensation reactions . The specific 4-amino-3-chloro substitution pattern influences both the electron density of the aromatic ring and the directing effects during further functionalization, which regioisomers with the amino group at the 2-position do not replicate [1].

Non-Halogenated Analog
1-(4-Amino-3-chlorophenyl)ethanone lacks the α-chloroacetyl electrophile, preventing direct nucleophilic substitution and increasing synthetic step count.
Regioisomeric Mismatch
2-Amino-4-chloro isomer alters electronic conjugation and steric environment, potentially shifting cyclization regioselectivity away from target scaffolds.

Quantitative Differentiation Evidence: 1-(4-Amino-3-chlorophenyl)-2-chloroethanone vs. Closest Analogs


Alpha-Chloroketone Reactivity Advantage Over Non-Halogenated Acetophenone Predecessor

The α-chloroketone group in 1-(4-amino-3-chlorophenyl)-2-chloroethanone provides a reactive electrophilic site enabling direct nucleophilic displacement, a capability absent in the non-chlorinated analog 1-(4-amino-3-chlorophenyl)ethanone (CAS 6953-83-9). While the non-halogenated analog terminates further functionalization at the acetyl position, the target compound's chloroacetyl group permits C–N, C–O, and C–S bond formation without additional activation steps, reducing synthetic step count . This distinction is critical for medicinal chemistry programs where the α-chloroketone serves as a key precursor for aminothiazole, imidazole, and other heterocyclic kinase inhibitor scaffolds [1].

Synthetic Handle
Class-level
α-Chloroketone enables one-step C–N, C–O, C–S bond formation; non-halogenated analog requires additional activation.
Reduces synthetic step count for heterocycle formation.
No quantitative head-to-head comparison available.
Nucleophilic Substitution Synthetic Intermediate Kinase Inhibitor Building Block

Regioisomeric Differentiation: 4-Amino-3-chloro vs. 2-Amino-4-chloro Substitution Pattern

The target compound positions the amino group para to the acetyl substituent and chlorine meta, creating a distinct electronic profile compared to the 2-amino-4-chloro regioisomer (CAS 64605-37-4). In the 4-amino-3-chloro isomer, the amino group's lone pair can conjugate with the carbonyl through the aromatic ring, increasing electron density at the para position relative to the acetyl group. Conversely, in the 2-amino-4-chloro isomer, steric hindrance and altered conjugation affect the nucleophilicity of the amino group and the electrophilicity of the α-chloroketone [1]. This difference influences regioselectivity in subsequent cyclization reactions, where the para-amino orientation may favor linear heterocycle formation versus angular products from the ortho-amino isomer .

Regiochemistry
Class-level
4-Amino-3-chloro: para-amino conjugation, XLogP3 2.6, TPSA 43.1 Ų. 2-Amino-4-chloro regioisomer has altered electronic/steric profile.
Regiochemistry directs cyclization outcome.
Structural difference; no direct reactivity comparison data.
Regiochemistry Electronic Effects Structure-Activity Relationship

Batch-Specific Purity Documentation Enables Reproducible Downstream Chemistry

Commercially available 1-(4-amino-3-chlorophenyl)-2-chloroethanone from Bidepharm is specified at 97% purity with batch-specific analytical documentation including NMR, HPLC, and GC data . This level of characterization supports reproducible downstream reactions, particularly in medicinal chemistry where trace impurities from incomplete chlorination or regioisomeric contamination can divert synthetic pathways. While many building block suppliers offer only nominal purity claims without accompanying spectra, the availability of verified analytical data for this specific CAS number allows procurement teams to establish quality thresholds and minimize batch-to-batch variability .

Purity Documentation
Data to verify
97% purity with batch-specific NMR, HPLC, GC data (supplier specification).
Supports reproducibility by reducing impurity-related reaction failures.
Analytical documentation availability may vary; verify per batch.
Quality Control Purity Specification Reproducibility

Computed Physicochemical Profile Supports Drug-Like Intermediate Properties

Computed molecular properties for 1-(4-amino-3-chlorophenyl)-2-chloroethanone include a calculated XLogP3 of 2.6 and a topological polar surface area (TPSA) of 43.1 Ų [1]. These values position the compound within the typical range for CNS-drug-like intermediates (TPSA < 60 Ų, logP 1–4). By comparison, the non-chlorinated analog 1-(4-amino-3-chlorophenyl)ethanone (MW 169.61) has inherently different solubility and permeability profiles due to its lower molecular weight and absence of the polarizable chlorine atom on the acetyl side chain. The target compound's balance of lipophilicity and hydrogen-bonding capacity (1 HBD, 2 HBA) makes it suitable for further elaboration into kinase inhibitor scaffolds without introducing excessive hydrophobicity that could complicate purification or biological assay .

Physicochemical Profile
Cross-study comparable
MW 204.05, XLogP3 2.6, TPSA 43.1 Ų. Non-halogenated analog: MW 169.61 with different lipophilicity profile.
Fits CNS-drug-like intermediate space (TPSA
Computed properties; experimental validation recommended.
Drug-Likeness Physicochemical Properties Medicinal Chemistry

High-Value Application Scenarios for 1-(4-Amino-3-chlorophenyl)-2-chloroethanone in Research and Industrial Settings


Synthesis of Aminothiazole-Based Kinase Inhibitors via Hantzsch Cyclization

The α-chloroketone group reacts with thioureas under mild conditions to form 2-aminothiazole cores, a privileged scaffold in kinase inhibitor design. The 4-amino-3-chlorophenyl ring is directly incorporated into the final inhibitor structure, with the chloro substituent providing a handle for additional cross-coupling or influencing target binding. This application relies on the compound's unique combination of a nucleophilic aromatic amine and an electrophilic α-chloroketone, which non-halogenated analogs cannot replicate [1].

One-Pot Multicomponent Reactions for Diversified Heterocycle Libraries

The compound's dual reactivity enables one-pot transformations where the amino group participates in imine formation while the chloroacetyl group undergoes nucleophilic displacement, enabling efficient generation of diverse heterocyclic libraries. This capability is particularly valuable in high-throughput medicinal chemistry where step economy directly impacts screening throughput. The 3-chloro substituent on the aromatic ring further modulates electronic properties, potentially affecting reaction rates and regioselectivity in cascade sequences [2].

Precursor to Selective COX-II Inhibitor Intermediates via Structure Homology

While the non-chlorinated analog 1-(4-amino-3-chlorophenyl)ethanone is a documented intermediate for COX-II selective inhibitors, the target compound's α-chloroketone functionality opens alternative synthetic routes to related scaffolds. The chloroacetyl group can be transformed into acetyl, hydroxyacetyl, or aminoacetyl derivatives, providing access to a broader array of potential COX-II inhibitor candidates with modified pharmacokinetic profiles. This structural versatility extends the utility of the 4-amino-3-chlorophenyl core beyond what the simpler acetophenone analog can offer .

Building Block for Targeted Covalent Inhibitors (TCIs)

The α-chloroketone moiety can serve as a warhead precursor for targeted covalent inhibitors. Following incorporation into a larger scaffold, the chloroacetyl group can be converted into acrylamide or other electrophilic warheads that form reversible or irreversible covalent bonds with cysteine residues in kinase active sites. The 4-amino group on the phenyl ring provides a synthetic handle for attaching recognition elements that direct the warhead to specific kinase targets, creating opportunities for selective covalent inhibition strategies [3].

Application
Selection Property
Validation Focus
Aminothiazole Kinase Inhibitor Synthesis
α-Chloroketone electrophilic handle
Hantzsch cyclization efficiency & scaffold diversity
One-Pot Multicomponent Heterocycle Libraries
Dual amino/chloroacetyl reactivity
Step economy & library generation throughput
COX-II Inhibitor Intermediate Derivatization
Chloroacetyl derivatization flexibility
SAR exploration potential for inhibitor candidates
Targeted Covalent Inhibitor Building Block
Chloroacetyl warhead precursor
Covalent inhibitor design compatibility
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